1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carbonitrile

Description

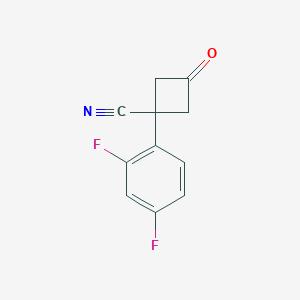

1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carbonitrile (CAS: 1105234-95-4) is a halogenated cyclobutane carbonitrile derivative with a molecular formula of C₁₁H₇F₂NO and a molecular weight of 207.18 g/mol. Its structure features a cyclobutane ring substituted with a ketone group (3-oxo) and a carbonitrile group at position 1, along with a 2,4-difluorophenyl aromatic ring.

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-3-oxocyclobutane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO/c12-7-1-2-9(10(13)3-7)11(6-14)4-8(15)5-11/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYNAABTVLSRQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC1(C#N)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1469766-69-5 | |

| Record name | 1-(2,4-difluorophenyl)-3-oxocyclobutane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carbonitrile typically involves the reaction of 2,4-difluorobenzyl cyanide with cyclobutanone under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like toluene, and the mixture is refluxed to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone group to secondary alcohols.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry:

1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carbonitrile has shown potential as a bioactive compound. Its mechanism of action may involve interactions with specific enzymes or receptors in metabolic pathways, acting as an inhibitor or modulator. This could lead to therapeutic benefits in various conditions, including cancer and metabolic disorders.

Material Science:

In material science, this compound serves as a versatile building block for synthesizing novel materials with desirable properties. Its unique structural features allow for modifications that can enhance the functionality of polymers and other materials used in electronics and coatings.

Chemical Reactions:

The compound is known to undergo several chemical reactions, making it useful in organic synthesis. Common reactions include reductions using lithium aluminum hydride and nucleophilic substitutions with sodium cyanide. The reactivity of the carbonitrile group also opens avenues for further functionalization, expanding its utility in synthetic pathways .

Case Study 1: Anticancer Properties

Research has indicated that derivatives of 1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carbonitrile exhibit anticancer activity by inhibiting specific cancer cell lines. A study demonstrated that modifications to the difluorophenyl moiety enhanced the compound's potency against breast cancer cells, suggesting its potential as a lead compound for drug development.

Case Study 2: Material Development

In a recent study focusing on polymer composites, 1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carbonitrile was incorporated into a polymer matrix to improve thermal stability and mechanical properties. The results showed significant enhancements in performance metrics compared to traditional materials, highlighting its applicability in advanced material engineering.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and specificity for its molecular targets, while the nitrile and ketone groups can participate in various biochemical reactions.

Comparison with Similar Compounds

1-(4-Bromophenyl)-3-oxocyclobutane-1-carbonitrile (CAS: 872614-37-4)

- Molecular Formula: C₁₁H₈BrNO

- Molecular Weight : 250.09 g/mol

- Key Differences: Substituent: Replaces fluorine atoms with a single bromine at the para position of the phenyl ring. Impact: Bromine’s larger atomic radius increases molecular weight and lipophilicity (logP). Applications: Likely used in cross-coupling reactions due to bromine’s utility in Suzuki-Miyaura catalysis.

- Source : Still available as a pharmaceutical intermediate .

1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile (CAS: 1260850-80-3)

- Molecular Formula : C₁₁H₈ClFN

- Molecular Weight : 213.64 g/mol

- Key Differences: Substituents: Chlorine (2-position) and fluorine (4-position) on the phenyl ring; lacks the 3-oxo group on the cyclobutane. The absence of the ketone reduces polarity, increasing membrane permeability.

- Applications : May serve as a precursor in agrochemicals due to halogen diversity .

1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile (CAS: 1344145-36-3)

- Molecular Formula : C₁₀H₆F₂N₂O

- Molecular Weight : 208.17 g/mol

- Key Differences :

- Aromatic System : Pyridine ring replaces benzene, introducing a nitrogen atom.

- Impact : Pyridine’s electron-deficient nature enhances interactions with biological targets. The fluorine at the 3-position may improve metabolic stability.

- Applications: Potential use in kinase inhibitors or CNS-targeting drugs .

1-(2,4-Difluorophenyl)cyclopentane-1-carbonitrile (CAS: 1260758-81-3)

- Molecular Formula : C₁₂H₁₁F₂N

- Molecular Weight : 207.22 g/mol

- Key Differences :

- Ring Structure : Cyclopentane replaces oxocyclobutane; lacks the ketone group.

- Impact : Larger ring size increases conformational flexibility. Absence of the ketone reduces solubility but improves lipophilicity.

- Applications : Suitable for hydrophobic drug formulations .

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

- Electronic Effects : Fluorine and chlorine substituents modulate electron density, affecting reactivity in substitution or coupling reactions. Bromine’s steric bulk may hinder certain transformations .

- Biological Interactions : The 3-oxo group in the target compound enhances solubility and binding to polar biological targets, whereas its absence in analogs like the cyclopentane derivative favors blood-brain barrier penetration .

- Synthetic Utility : Pyridine-containing analogs are prioritized in medicinal chemistry for their improved pharmacokinetic profiles, while brominated derivatives are valuable in catalytic applications .

Biological Activity

1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHFN\O

- IUPAC Name : 1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carbonitrile

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 195.16 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Research indicates that 1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carbonitrile exhibits multiple mechanisms of action, primarily through:

- Inhibition of Enzymes : The compound has been shown to inhibit various enzymes associated with disease pathways, particularly those involved in cancer and inflammatory processes.

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant activity, which can help mitigate oxidative stress in cells.

Therapeutic Applications

1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carbonitrile has been investigated for several therapeutic applications:

- Cancer Treatment : Its ability to inhibit specific enzymes makes it a candidate for further development in cancer therapies.

- Anti-inflammatory Agents : The compound's potential to modulate inflammatory pathways could lead to applications in treating inflammatory diseases.

Case Studies and Experimental Results

- Antioxidant Activity : A study evaluated the antioxidant capacity of various derivatives of cyclobutane compounds, including 1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carbonitrile. The results indicated promising antioxidant activity with IC values comparable to established antioxidants like ascorbic acid .

- Cytotoxicity Testing : In vitro cytotoxicity tests were conducted on human cancer cell lines. The compound demonstrated selective cytotoxicity against certain cancer types while exhibiting low toxicity against normal cell lines, indicating a favorable therapeutic index .

- Molecular Docking Studies : Computational studies using molecular docking simulations revealed that the compound binds effectively to target proteins involved in cancer progression, suggesting a mechanism for its anticancer activity .

Summary of Biological Activity Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.